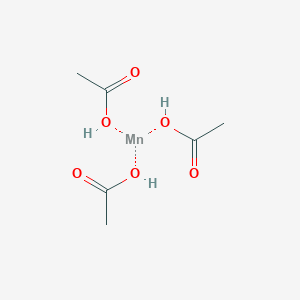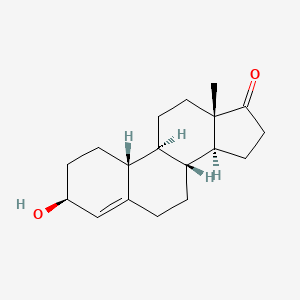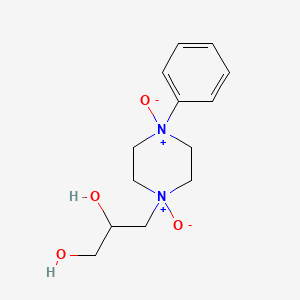
D,L-Dropropizine N,N-Dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D,L-Dropropizine N,N-Dioxide is a chemical compound with the molecular formula C13H20N2O4 and a molecular weight of 268.31 g/mol . It is a derivative of dropropizine, a known antitussive agent used to suppress cough. The compound is characterized by the presence of a piperazine ring substituted with a phenyl group and a dihydroxypropyl group, along with two N-oxide functionalities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of D,L-Dropropizine N,N-Dioxide typically involves the oxidation of dropropizine. One common method includes the use of hydrogen peroxide (H2O2) as the oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the N,N-dioxide derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to maintain consistency and yield. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
化学反応の分析
Types of Reactions
D,L-Dropropizine N,N-Dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state derivatives.
Reduction: Reduction reactions can convert the N-oxide functionalities back to the parent amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of acetic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Higher oxidation state derivatives.
Reduction: Dropropizine.
Substitution: Various substituted piperazine derivatives.
科学的研究の応用
D,L-Dropropizine N,N-Dioxide has several applications in scientific research:
作用機序
The mechanism of action of D,L-Dropropizine N,N-Dioxide involves its interaction with peripheral sensory receptors in the respiratory tract. It acts as a peripheral antitussive agent by inhibiting the cough reflex at the sensory nerve endings. The compound does not exert central nervous system effects, making it a safer alternative to centrally acting antitussive agents .
類似化合物との比較
Similar Compounds
Levodropropizine N,N-Dioxide: A stereoisomer with similar antitussive properties.
Dropropizine: The parent compound without the N-oxide functionalities.
Uniqueness
D,L-Dropropizine N,N-Dioxide is unique due to its dual N-oxide functionalities, which enhance its solubility and potentially its biological activity. Compared to levodropropizine N,N-dioxide, it is a racemic mixture, offering a broader range of biological interactions .
特性
CAS番号 |
152237-41-7 |
|---|---|
分子式 |
C13H20N2O4 |
分子量 |
268.31 g/mol |
IUPAC名 |
3-(1,4-dioxido-4-phenylpiperazine-1,4-diium-1-yl)propane-1,2-diol |
InChI |
InChI=1S/C13H20N2O4/c16-11-13(17)10-14(18)6-8-15(19,9-7-14)12-4-2-1-3-5-12/h1-5,13,16-17H,6-11H2 |
InChIキー |
ORQHBRZAGJIZCU-UHFFFAOYSA-N |
正規SMILES |
C1C[N+](CC[N+]1(CC(CO)O)[O-])(C2=CC=CC=C2)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


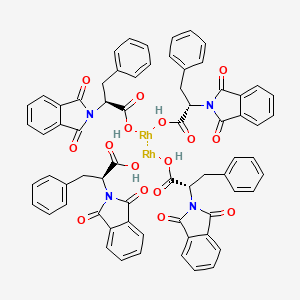

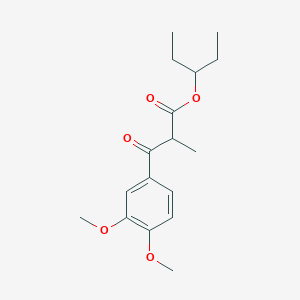

![2-Morpholinobenzo[d]thiazole-5-carboxylic acid](/img/structure/B13439082.png)

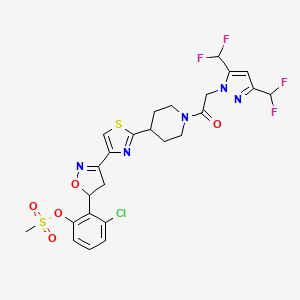

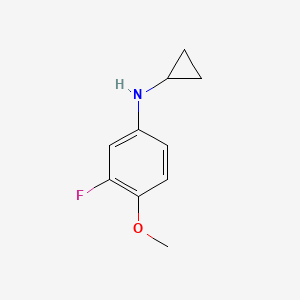

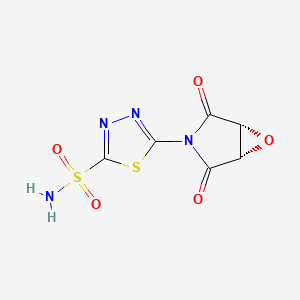
![6-[4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-3-(oxan-4-yl)-7H-imidazo[1,5-a]pyrazin-8-one](/img/structure/B13439108.png)
